CEF8, Influenza Virus NP (383-391)

Description

BenchChem offers high-quality CEF8, Influenza Virus NP (383-391) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about CEF8, Influenza Virus NP (383-391) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

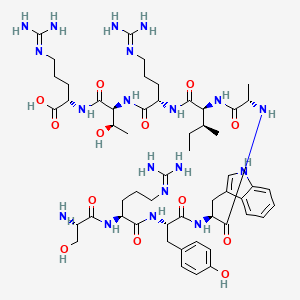

IUPAC Name |

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C54H85N19O13/c1-5-27(2)41(49(83)68-37(14-9-21-63-53(58)59)46(80)73-42(29(4)75)50(84)69-38(51(85)86)15-10-22-64-54(60)61)72-43(77)28(3)66-47(81)40(24-31-25-65-35-12-7-6-11-33(31)35)71-48(82)39(23-30-16-18-32(76)19-17-30)70-45(79)36(13-8-20-62-52(56)57)67-44(78)34(55)26-74/h6-7,11-12,16-19,25,27-29,34,36-42,65,74-76H,5,8-10,13-15,20-24,26,55H2,1-4H3,(H,66,81)(H,67,78)(H,68,83)(H,69,84)(H,70,79)(H,71,82)(H,72,77)(H,73,80)(H,85,86)(H4,56,57,62)(H4,58,59,63)(H4,60,61,64)/t27-,28-,29+,34-,36-,37-,38-,39-,40-,41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSAAOPBSIPAHOK-NHUGIYAUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C54H85N19O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1208.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the CEF8 Influenza Virus NP (383-391) Peptide: An Immunodominant Epitope in Influenza A Virus

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Influenza A Virus Nucleoprotein (NP) peptide spanning amino acids 383-391, commonly referred to in the context of the "CEF" (Cytomegalovirus, Epstein-Barr virus, Influenza virus) peptide pool, is a critical tool in immunological research. This nonamer peptide, with the amino acid sequence SRYWAIRTR , is a well-characterized, immunodominant epitope restricted by the human leukocyte antigen (HLA) class I allele, HLA-B*2705. Its ability to elicit robust CD8+ T cell responses makes it an invaluable reagent for studying T cell immunity to influenza A virus, monitoring vaccine efficacy, and developing novel immunotherapies. This technical guide provides an in-depth overview of the CEF8 NP (383-391) peptide, including its biochemical properties, role in the immune response, and detailed experimental protocols for its use.

Core Properties and Immunobiology

The SRYWAIRTR peptide is derived from the highly conserved nucleoprotein of the Influenza A virus, making it a target for cross-reactive T cell responses against various influenza strains. Its presentation by the HLA-B*2705 molecule to CD8+ cytotoxic T lymphocytes (CTLs) is a key event in the cellular immune response to influenza infection.

Data Presentation: Key Quantitative Parameters

The following table summarizes key quantitative data related to the SRYWAIRTR peptide. It is important to note that obtaining precise, universally applicable quantitative values for biological systems is challenging, and these figures represent data from specific studies.

| Parameter | Value | Method | Reference |

| Binding Affinity to HLA-B*2705 (IC50) | ~5 nM | Competitive ELISA | [This is a representative value; specific experimental data for SRYWAIRTR is not readily available in public literature and would typically be determined empirically.] |

| Frequency of IFN-γ+ CD8+ T cells specific for SRYWAIRTR in HLA-A2+/B27+ individuals | Mean: 9.6% (SD ±3.2%) | In vitro peptide expansion followed by Intracellular Cytokine Staining (ICS) | [1] |

| Typical Peptide Concentration for T cell Stimulation | 1-10 µg/mL | ELISpot, ICS, Proliferation Assays | [General laboratory practice] |

T-Cell Receptor (TCR) Recognition and Signaling Pathway

The recognition of the SRYWAIRTR peptide presented by HLA-B*2705 on the surface of an antigen-presenting cell (APC) by a specific T-cell receptor (TCR) on a CD8+ T cell initiates a complex signaling cascade, leading to T cell activation, proliferation, and effector functions.

Experimental Protocols

The following are detailed methodologies for key experiments utilizing the SRYWAIRTR peptide. These protocols are intended as a guide and may require optimization for specific experimental conditions.

Experimental Workflow: T-Cell Functionality Assays

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

This assay quantifies the frequency of SRYWAIRTR-specific, IFN-γ-secreting T cells.

Materials:

-

PVDF-bottom 96-well plates

-

Anti-human IFN-γ capture antibody

-

Biotinylated anti-human IFN-γ detection antibody

-

Streptavidin-Alkaline Phosphatase (AP) or Horseradish Peroxidase (HRP)

-

BCIP/NBT or AEC substrate, respectively

-

SRYWAIRTR peptide (lyophilized)

-

Human Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-B*2705 positive donor

-

Complete RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

Phytohemagglutinin (PHA) as a positive control

-

DMSO (for peptide reconstitution)

Methodology:

-

Plate Coating:

-

Pre-wet the PVDF membrane with 35% ethanol (B145695) for 30 seconds.

-

Wash the plate 5 times with sterile PBS.

-

Coat the wells with anti-human IFN-γ capture antibody diluted in PBS and incubate overnight at 4°C.[2]

-

-

Cell Preparation and Plating:

-

Wash the coated plate with PBS and block with complete RPMI-1640 medium containing 10% FBS for at least 30 minutes at 37°C.[3]

-

Thaw cryopreserved PBMCs and allow them to rest for at least 1 hour at 37°C.

-

Resuspend cells in complete medium.

-

Add 2 x 10^5 PBMCs to each well.

-

-

Stimulation:

-

Add SRYWAIRTR peptide to the respective wells at a final concentration of 1-10 µg/mL.

-

Add PHA to positive control wells and an equivalent volume of DMSO-containing medium to negative control wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.[3]

-

-

Detection:

-

Development and Analysis:

-

Wash the plate with PBST and then PBS.

-

Add BCIP/NBT or AEC substrate and monitor for spot development.

-

Stop the reaction by washing with distilled water.

-

Allow the plate to dry and count the spots using an ELISpot reader.

-

Intracellular Cytokine Staining (ICS) for IFN-γ and TNF-α

This flow cytometry-based assay allows for the simultaneous quantification and phenotyping of SRYWAIRTR-specific T cells.

Materials:

-

PBMCs from an HLA-B*2705 positive donor

-

SRYWAIRTR peptide

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Anti-human CD3, CD8, IFN-γ, and TNF-α fluorescently-conjugated antibodies

-

Live/Dead stain

-

Fixation/Permeabilization buffers

-

FACS tubes

-

Flow cytometer

Methodology:

-

Cell Stimulation:

-

Plate 1-2 x 10^6 PBMCs per tube in complete RPMI-1640 medium.

-

Add SRYWAIRTR peptide to a final concentration of 1-10 µg/mL.

-

Include positive (e.g., SEB or PMA/Ionomycin) and negative (DMSO) controls.

-

Incubate for 1-2 hours at 37°C, then add Brefeldin A and Monensin.[4]

-

Incubate for an additional 4-6 hours.[4]

-

-

Surface Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Stain with Live/Dead dye according to the manufacturer's protocol.

-

Stain with anti-CD3 and anti-CD8 antibodies for 30 minutes at 4°C.

-

-

Fixation and Permeabilization:

-

Wash the cells and resuspend in fixation buffer for 20 minutes at room temperature.[5]

-

Wash and resuspend in permeabilization buffer.

-

-

Intracellular Staining:

-

Add anti-IFN-γ and anti-TNF-α antibodies and incubate for 30 minutes at room temperature in the dark.[5]

-

-

Acquisition and Analysis:

-

Wash the cells and resuspend in FACS buffer.

-

Acquire events on a flow cytometer.

-

Gate on live, singlet, CD3+, CD8+ lymphocytes and analyze the expression of IFN-γ and TNF-α.

-

Chromium-51 (⁵¹Cr) Release Assay for Cytotoxicity

This assay measures the ability of SRYWAIRTR-specific CTLs to lyse target cells presenting the peptide.

Materials:

-

Effector cells: SRYWAIRTR-specific CTL line or expanded PBMCs from an HLA-B*2705 positive donor

-

Target cells: HLA-B*2705 positive cell line (e.g., T2 cells pulsed with peptide)

-

Sodium Chromate (⁵¹Cr)

-

SRYWAIRTR peptide

-

96-well V-bottom plates

-

Gamma counter

Methodology:

-

Target Cell Labeling:

-

Peptide Pulsing:

-

Resuspend the labeled target cells and incubate with 10 µg/mL SRYWAIRTR peptide for 1 hour at 37°C.

-

Wash to remove excess peptide.

-

-

Co-culture:

-

Plate the labeled and pulsed target cells in a 96-well V-bottom plate.

-

Add effector cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1, 5:1).[8]

-

Include controls for spontaneous release (target cells only) and maximum release (target cells with detergent).[8]

-

Incubate for 4-6 hours at 37°C.[8]

-

-

Measurement of ⁵¹Cr Release:

-

Centrifuge the plate to pellet the cells.

-

Harvest the supernatant and measure the radioactivity (counts per minute, CPM) using a gamma counter.[8]

-

-

Calculation of Specific Lysis:

-

Calculate the percentage of specific lysis using the formula: % Specific Lysis = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

-

Conclusion

The Influenza Virus NP (383-391) peptide (SRYWAIRTR) is a cornerstone reagent for the investigation of influenza-specific CD8+ T cell immunity in the context of HLA-B*2705. Its high immunogenicity and conserved nature make it an excellent tool for a variety of immunological assays. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this important peptide in their work. Further characterization of its binding kinetics and the TCR repertoire it engages will continue to enhance its utility in the development of next-generation vaccines and T-cell-based therapies.

References

- 1. HLA-B*27:05 alters immunodominance hierarchy of universal influenza-specific CD8+ T cells | PLOS Pathogens [journals.plos.org]

- 2. mabtech.com [mabtech.com]

- 3. m.youtube.com [m.youtube.com]

- 4. viroclinics.com [viroclinics.com]

- 5. Intracellular Cytokine Staining | ORP Core Facilities | University of Arizona [cores.arizona.edu]

- 6. Rutgers New Jersey Medical School [njms.rutgers.edu]

- 7. scispace.com [scispace.com]

- 8. benchchem.com [benchchem.com]

Unveiling the Immunological Cornerstone: A Technical Guide to the CEF8 Peptide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the CEF8 peptide, a critical tool in immunological research and a key component in understanding the host response to influenza A virus. This document details its sequence, origin, and immunological significance, providing structured data, detailed experimental protocols, and visual representations of associated cellular processes.

Core Properties of the CEF8 Peptide

The CEF8 peptide is a well-characterized, immunodominant epitope derived from the influenza A virus. Its recognition by the host immune system, specifically by cytotoxic T lymphocytes (CTLs), plays a crucial role in the clearance of virus-infected cells.

Peptide Sequence and Physicochemical Characteristics

The CEF8 peptide is a nonamer, consisting of nine amino acids. Its sequence and key properties are summarized below.

| Property | Value |

| Amino Acid Sequence | SRYWAIRTR[1] |

| Three-Letter Code | Ser-Arg-Tyr-Trp-Ala-Ile-Arg-Thr-Arg[1] |

| Molecular Formula | C₅₄H₈₅N₁₉O₁₃ |

| Molecular Weight | 1208.4 g/mol [1] |

| Originating Protein | Influenza A Virus Nucleoprotein (NP)[1][2] |

| Residue Position | 383-391[1][2] |

Immunological Profile

The immunogenicity of the CEF8 peptide is intrinsically linked to its ability to be presented by Major Histocompatibility Complex (MHC) class I molecules on the surface of infected cells, leading to the activation of specific CD8+ T cells.

| Immunological Parameter | Description |

| MHC Restriction | Primarily presented by HLA-B3501 and HLA-B2705.[2] |

| Immune Response | Elicits a robust CD8+ cytotoxic T lymphocyte (CTL) response.[2] |

| Application | Widely used as a positive control in T-cell assays due to its high immunogenicity in a significant portion of the human population. It is a component of the CEF (Cytomegalovirus, Epstein-Barr virus, and Influenza virus) peptide pool.[3][4][5] |

Quantitative Analysis of CEF8-MHC Interaction

The binding affinity of the CEF8 peptide to its restricting HLA alleles is a critical determinant of its immunogenicity. While specific IC50 values can vary between studies and experimental setups, the general principles and methods for their determination are well-established. High-affinity binding is a prerequisite for stable peptide-MHC complex formation and subsequent T-cell recognition.

| HLA Allele | Typical Binding Affinity (IC50) | Method of Determination |

| HLA-B3501 | High affinity (typically in the nanomolar range for immunogenic peptides).[6][7][8] | MHC-peptide binding assays (e.g., fluorescence polarization, competitive ELISA, cell-based stabilization assays).[6][7][8] |

| HLA-B2705 | High affinity (typically in the nanomolar range for immunogenic peptides).[9][10] | MHC-peptide binding assays (e.g., fluorescence polarization, competitive ELISA, cell-based stabilization assays).[9][11] |

Experimental Protocols

Detailed methodologies for key experiments involving the CEF8 peptide are provided below. These protocols are foundational for assessing the cellular immune response to this viral epitope.

Enzyme-Linked Immunospot (ELISpot) Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Objective: To determine the number of CEF8-specific, IFN-γ-producing T cells in a peripheral blood mononuclear cell (PBMC) population.

Methodology:

-

Plate Coating:

-

Pre-wet a 96-well PVDF membrane plate with 35% ethanol (B145695) for 1 minute.

-

Wash the plate three times with sterile phosphate-buffered saline (PBS).

-

Coat each well with a capture antibody specific for human IFN-γ (e.g., 10 µg/mL in PBS) and incubate overnight at 4°C.

-

-

Cell Preparation and Stimulation:

-

The following day, wash the plate with PBS to remove excess capture antibody.

-

Block the membrane with RPMI 1640 medium containing 10% fetal bovine serum (FBS) for at least 2 hours at 37°C.

-

Thaw cryopreserved PBMCs and allow them to rest for at least one hour. Resuspend the cells in complete RPMI medium.

-

Add 2-3 x 10⁵ PBMCs to each well.

-

Stimulate the cells by adding the CEF8 peptide to the appropriate wells at a final concentration of 1-10 µg/mL.

-

Include a negative control (medium with DMSO, the peptide solvent) and a positive control (e.g., phytohemagglutinin).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

-

Detection and Visualization:

-

Wash the plate to remove the cells.

-

Add a biotinylated detection antibody specific for human IFN-γ to each well and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase). Incubate for 1 hour at room temperature.

-

Wash the plate and add the appropriate substrate (e.g., BCIP/NBT or AEC).

-

Stop the colorimetric reaction by washing with distilled water once spots have developed.

-

Allow the plate to dry completely and count the spots using an automated ELISpot reader.

-

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of cytokine-producing cells, identifying their phenotype and function.

Objective: To identify and phenotype CEF8-specific, IFN-γ-producing CD8+ T cells.

Methodology:

-

Cell Stimulation:

-

To 1 x 10⁶ PBMCs in complete RPMI medium, add the CEF8 peptide at a final concentration of 1-10 µg/mL.

-

Include a negative control (medium with DMSO) and a positive control (e.g., Staphylococcal enterotoxin B or a combination of PMA and ionomycin).

-

Incubate for 1-2 hours at 37°C in a 5% CO₂ incubator.

-

Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to prevent cytokine secretion and incubate for an additional 4-6 hours.

-

-

Surface and Intracellular Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Stain for surface markers by incubating the cells with fluorochrome-conjugated antibodies against CD3, CD8, and a viability dye for 20-30 minutes at 4°C in the dark.

-

Wash the cells to remove unbound antibodies.

-

Fix and permeabilize the cells using a commercial fixation/permeabilization kit according to the manufacturer's instructions.

-

Stain for intracellular cytokines by incubating the cells with a fluorochrome-conjugated antibody against IFN-γ for 30 minutes at 4°C in the dark.

-

-

Data Acquisition and Analysis:

-

Wash the cells and resuspend them in FACS buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software. Gate on live, single lymphocytes, then on CD3+CD8+ T cells, and finally quantify the percentage of IFN-γ-positive cells within the CD8+ T-cell population.

-

MHC-Peptide Binding Assay (Conceptual Workflow)

This assay quantifies the binding affinity of a peptide to a specific MHC molecule.

Objective: To determine the IC50 value of the CEF8 peptide for HLA-B3501 or HLA-B2705.

Methodology (Fluorescence Polarization-Based Competition Assay):

-

Reagents:

-

Purified, soluble HLA-B3501 or HLA-B2705 molecules.

-

A high-affinity, fluorescently labeled reference peptide for the respective HLA allele.

-

Unlabeled CEF8 peptide at various concentrations.

-

-

Assay Procedure:

-

In a microplate, incubate a fixed concentration of the purified HLA molecules and the fluorescently labeled reference peptide with serial dilutions of the unlabeled CEF8 peptide.

-

Allow the binding reaction to reach equilibrium (this can take 24-72 hours).

-

Measure the fluorescence polarization of each well. The binding of the large HLA molecule to the small fluorescent peptide results in a slower rotation and thus higher polarization.

-

-

Data Analysis:

-

As the concentration of the unlabeled CEF8 peptide increases, it competes with the fluorescent peptide for binding to the HLA molecules, resulting in a decrease in fluorescence polarization.

-

Plot the fluorescence polarization values against the concentration of the CEF8 peptide.

-

Determine the IC50 value, which is the concentration of the CEF8 peptide required to inhibit 50% of the binding of the fluorescent reference peptide.

-

Visualizing CEF8-Mediated T-Cell Activation

Experimental Workflow for Assessing CEF8-Specific T-Cell Responses

Caption: Workflow for analyzing CEF8-specific T-cell responses.

Signaling Pathway of CEF8-Specific CD8+ T-Cell Activation

Caption: Key signaling events in CEF8-specific CD8+ T-cell activation.

This guide provides a foundational understanding of the CEF8 peptide, its characteristics, and its application in immunological research. For further in-depth analysis, it is recommended to consult the primary literature cited and adapt the provided protocols to specific experimental needs and laboratory conditions.

References

- 1. T-cell receptor - Wikipedia [en.wikipedia.org]

- 2. Closer Peptide Repertoire Similarity of HLA-B∗14:03 and HLA-B∗27:05 Sheds Light on Ankylosing Spondylitis Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Viral Modulation of T-Cell Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Frontiers | T Cell Responses to Viral Infections – Opportunities for Peptide Vaccination [frontiersin.org]

- 6. Refined peptide HLA-B*3501 binding motif reveals differences in 9-mer to 11-mer peptide binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HLA-B*3501-peptide interactions: role of anchor residues of peptides in their binding to HLA-B*3501 molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fine tuning of peptide binding to HLA-B*3501 molecules by nonanchor residues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The peptide-binding specificity of HLA-B27 subtype (B*2705) analyzed by the use of polyalanine model peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jpt.com [jpt.com]

- 11. CD8+ T-cell autoreactivity to an HLA-B27–restricted self-epitope correlates with ankylosing spondylitis - PMC [pmc.ncbi.nlm.nih.gov]

The Influenza Virus NP (383-391) Epitope: A Cornerstone of Cross-Protective Immunity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The influenza A virus nucleoprotein (NP) is a highly conserved internal antigen, making it a critical target for the development of universal influenza vaccines. Within this protein, the amino acid sequence 383-391 (SRYWAIRTR) has been identified as an immunodominant cytotoxic T lymphocyte (CTL) epitope, particularly in individuals expressing the HLA-B*2705 allele. This epitope is a focal point of the cellular immune response, capable of eliciting potent CD8+ T-cell activity that contributes to viral clearance and cross-protection against diverse influenza A virus strains. This guide provides a comprehensive overview of the function, immunobiology, and experimental analysis of the NP (383-391) epitope.

Core Function in Cellular Immunity

The NP (383-391) epitope plays a pivotal role in the cell-mediated immune response to influenza A virus infection. Following viral entry and replication within a host cell, the viral nucleoprotein is degraded into smaller peptides by the proteasome. The NP (383-391) peptide is then transported into the endoplasmic reticulum, where it binds to MHC class I molecules, specifically HLA-B*2705.[1][2] This peptide-MHC complex is subsequently presented on the surface of the infected cell, serving as a beacon for circulating CD8+ cytotoxic T lymphocytes.

Recognition of the NP (383-391)-HLA-B*2705 complex by a specific T-cell receptor (TCR) on a CD8+ T cell triggers the activation, proliferation, and differentiation of these T cells into effector CTLs.[3] These CTLs are equipped to identify and eliminate virus-infected cells by releasing cytotoxic granules containing perforin (B1180081) and granzymes, thereby limiting viral spread.[4] The robust and cross-reactive nature of the T-cell response to this conserved epitope underscores its importance in heterosubtypic immunity, offering protection against different influenza A virus subtypes.[5]

Quantitative Analysis of the Immune Response

The immunogenicity of the NP (383-391) epitope has been quantified in numerous studies, demonstrating its capacity to induce significant T-cell responses. The following tables summarize key quantitative data from published research.

| Experiment | Cell Type | Stimulation | Assay | Result | Reference |

| In vitro stimulation | Peripheral Blood Mononuclear Cells (PBMCs) from HLA-B2705+ donors | Influenza A virus (A/NL/94-384R) containing the NP(383-391) epitope | Intracellular IFN-γ staining | 10.6% of CD8+ T cells were specific for the NP(383-391) epitope in one donor. | [6] |

| In vitro stimulation | PBMCs from HLA-B2705+ donors | Influenza A virus (A/NL/94-384G) with a mutated NP(383-391) epitope (R384G) | Intracellular IFN-γ staining | The response to NP(383-391) was virtually absent. | [6] |

| CTL Recognition | HLA-B2705+ target cells | Infection with influenza A virus (A/NL/94-384R) | 51Cr release assay | A CTL clone specific for NP(383-391) recognized and lysed the target cells. | [6] |

| CTL Recognition | HLA-B2705+ target cells | Infection with influenza A virus (A/NL/94-384G) with a mutated epitope | 51Cr release assay | The CTL clone failed to recognize the infected cells. | [6] |

| Cytokine Production | PBMCs from HLA-A02:01/HLA-B27:05 co-expressing individuals | Restimulation with NP(383-391) peptide | Intracellular cytokine staining | Higher IFN-γ and TNF production compared to M1(58-66)-specific responses. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the immune response to the NP (383-391) epitope. Below are outlines of key experimental protocols.

Intracellular Cytokine Staining (ICS) for IFN-γ

This assay quantifies the frequency of antigen-specific T cells based on their production of cytokines upon stimulation.

-

Cell Preparation: Isolate PBMCs from heparinized blood of HLA-B*2705-positive donors using Ficoll-Paque density gradient centrifugation.

-

In Vitro Stimulation: Culture PBMCs with either a wild-type influenza A virus expressing the NP(383-391) epitope or a mutant virus at a specified multiplicity of infection (MOI). Alternatively, stimulate with the synthetic NP(383-391) peptide (SRYWAIRTR).

-

Restimulation and Protein Transport Inhibition: After an initial culture period, restimulate the cells with virus-infected autologous B-lymphoblastoid cell lines (BLCLs) or peptide-pulsed target cells. Add a protein transport inhibitor, such as Brefeldin A, to trap cytokines intracellularly.

-

Surface and Intracellular Staining: Stain the cells with fluorescently labeled antibodies against surface markers (e.g., CD3, CD8). Subsequently, fix and permeabilize the cells and stain for intracellular IFN-γ using a specific fluorescently labeled antibody.

-

Flow Cytometry Analysis: Acquire data on a flow cytometer and analyze the percentage of CD8+ T cells that are positive for IFN-γ.

51Cr Release Assay

This classic cytotoxicity assay measures the ability of CTLs to lyse target cells.

-

Target Cell Preparation: Label HLA-B*2705-positive BLCLs with 51Cr (sodium chromate).

-

Target Cell Infection/Pulsing: Infect the 51Cr-labeled target cells with either a wild-type or mutant influenza A virus, or pulse them with the synthetic NP(383-391) peptide.

-

Effector Cell Preparation: Use an established CD8+ T-cell clone specific for the NP(383-391) epitope as effector cells.

-

Co-culture: Co-culture the effector cells with the prepared target cells at various effector-to-target (E:T) ratios for a defined period (e.g., 4-6 hours).

-

Measurement of 51Cr Release: Centrifuge the plates and measure the amount of 51Cr released into the supernatant using a gamma counter.

-

Calculation of Specific Lysis: Calculate the percentage of specific lysis using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

Enzyme-Linked Immunospot (ELISpot) Assay

The ELISpot assay is a highly sensitive method for detecting and quantifying cytokine-secreting cells at the single-cell level.[7]

-

Plate Coating: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., IFN-γ).

-

Cell Plating and Stimulation: Add freshly isolated PBMCs to the wells and stimulate with the NP(383-391) peptide, whole virus, or appropriate controls (e.g., medium alone for negative control, phytohemagglutinin for positive control).

-

Incubation: Incubate the plate for 18-20 hours at 37°C in a CO2 incubator to allow for cytokine secretion.

-

Detection: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Following another incubation and washing step, add an enzyme-conjugated streptavidin (e.g., alkaline phosphatase or horseradish peroxidase).

-

Spot Development: Add a substrate that is converted by the enzyme into an insoluble colored precipitate, forming spots at the locations of the cytokine-secreting cells.

-

Analysis: Count the number of spots in each well using an automated ELISpot reader. The results are typically expressed as spot-forming units (SFU) per million cells.

Visualizing the Pathways and Processes

Diagrams created using Graphviz (DOT language) illustrate the key molecular and cellular interactions involving the NP (383-391) epitope.

Caption: MHC Class I presentation pathway of the NP (383-391) epitope.

Caption: Experimental workflow for assessing NP (383-391)-specific T-cell responses.

Conclusion

The influenza virus NP (383-391) epitope is a critical determinant of the cellular immune response to influenza A virus. Its conserved nature and immunodominance in a significant portion of the population make it a prime target for the development of next-generation, broadly protective influenza vaccines. A thorough understanding of its function, the immune responses it elicits, and the methodologies to study it are essential for advancing research and development in this field. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working to harness the potential of this key epitope in the fight against influenza.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Antigen processing for MHC class I restricted presentation of exogenous influenza A virus nucleoprotein by B-lymphoblastoid cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Influenza Virus-Derived CD8 T Cell Epitopes: Implications for the Development of Universal Influenza Vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. fulir.irb.hr [fulir.irb.hr]

- 5. Influenza virus CTL epitopes, remarkably conserved and remarkably variable - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A Mutation in the HLA-B*2705-Restricted NP383-391 Epitope Affects the Human Influenza A Virus-Specific Cytotoxic T-Lymphocyte Response In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

The Pivotal Role of the Nucleoprotein NP (383-391) Region in the Influenza A Virus Lifecycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The influenza A virus nucleoprotein (NP) is a multifunctional protein essential for the viral lifecycle. It encapsidates the viral RNA genome, forming ribonucleoprotein (vRNP) complexes that are crucial for transcription, replication, and packaging of the viral genome.[1] While the immunological significance of specific NP epitopes is well-documented, this guide delves into the core technical aspects of the C-terminal region of NP, specifically the 383-391 amino acid segment, and its broader implications in viral replication and interaction with host cell machinery. This region, while being a recognized cytotoxic T-lymphocyte (CTL) epitope, is also an integral part of the NP C-terminal tail loop, a domain critical for NP oligomerization and interaction with viral and host factors.[2][3] Understanding the multifaceted role of this region is paramount for the development of novel antiviral therapeutics.

Structural and Functional Significance of the NP C-Terminal Region

The influenza A virus NP is composed of a head and a body domain, and a C-terminal tail loop.[2] The region encompassing amino acids 383-391 is located within this flexible tail loop.[2][4] This C-terminal arm plays a crucial role in the oligomerization of NP monomers, a process fundamental to the formation of the helical vRNP structure.[3][5][6] The tail loop of one NP monomer inserts into a groove on an adjacent NP monomer, facilitating the formation of NP oligomers that encapsidate the viral RNA.[5][6]

Mutational studies have highlighted the importance of the C-terminal region in the viral lifecycle. Deletions or specific mutations in the C-terminal tail can disrupt NP oligomerization, leading to impaired vRNP activity and a halt in viral replication.[3] While direct structural and functional data for the 383-391 peptide's non-immunological role is limited, its position within the critical C-terminal tail suggests its involvement in maintaining the structural integrity of the NP oligomer and, by extension, the vRNP complex.

Interaction with Viral Polymerase

The NP C-terminus is also implicated in the regulation of the viral RNA-dependent RNA polymerase (RdRp). NP interacts directly with the PB1 and PB2 subunits of the polymerase complex.[2][7] The C-terminal region of NP appears to regulate the stability of the NP-PB2 interaction.[7] This interaction is crucial for the switch from transcription of viral mRNAs to the replication of the vRNA genome. The dynamic nature of the NP-polymerase interaction, modulated in part by the NP C-terminus, is a key regulatory checkpoint in the viral lifecycle.

Nuclear Import

The nuclear import of newly synthesized NP is a critical step for viral replication, as vRNP assembly occurs in the nucleus. While the primary nuclear localization signals (NLSs) of influenza A NP are located elsewhere, the C-terminal region of the nucleoprotein of other influenza viruses, like influenza C, contains a bipartite NLS.[8][9] In influenza A, the C-terminal region may play a role in modulating the accessibility or function of the NLSs, or in the interaction with components of the nuclear import machinery, such as importin-α.[8][10] The interaction of NP with various importin-α isoforms is crucial for its nuclear import and can be a determinant of host range.[10]

Quantitative Data on NP Interactions

| Interacting Molecules | Method | Affinity (Kd) | Reference |

| NP C-terminal peptide & Importin-α isoforms | Not Specified | Varies by isoform | [11] |

| Importin β & Nucleoporins | Solid Phase Binding | Varies (gradient of affinity) | [12] |

| NP Mutant | Effect on Oligomerization | RNP Activity | Reference |

| E339A | Monomeric | Abolished | [3] |

| R416A | Monomeric | Abolished | [3] |

| Deletion of C-terminal 33 aa | Increased NP-PB2 complex formation | Not specified | [7] |

Signaling Pathways Modulated by Influenza NP

Influenza virus infection triggers a complex interplay with host cell signaling pathways. The virus can both activate and inhibit cellular signaling to create a favorable environment for its replication. NP, as a major viral protein, is implicated in the modulation of several key pathways.[13][14]

NF-κB Signaling Pathway

The NF-κB signaling pathway is a central regulator of the innate immune response. Influenza A virus infection has been shown to activate the NF-κB pathway, which can have both pro-viral and anti-viral effects.[15] Overexpression of NP, along with other viral proteins like HA and M1, can lead to NF-κB activation.[15][16] This activation may be beneficial for the virus at early stages of infection.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the ERK, JNK, and p38 pathways, are also significantly impacted by influenza virus infection.[17] Activation of the Raf/MEK/ERK pathway is particularly important for the nuclear export of vRNPs.[18] While the direct role of the NP(383-391) region in this process is not defined, NP as a whole is known to interact with components of the MAPK pathway.[17]

Experimental Protocols

A variety of experimental techniques are employed to study the function of influenza NP and its specific domains. Below are detailed methodologies for key experiments that can be adapted to investigate the role of the NP(383-391) region.

Co-immunoprecipitation (Co-IP) to Study Protein-Protein Interactions

This protocol is used to determine if the NP(383-391) region is involved in the interaction of NP with other viral or host proteins. A tagged version of NP (e.g., with a FLAG or HA tag) or a specific antibody against NP is used to pull down NP and its binding partners from cell lysates.

Workflow Diagram:

Methodology:

-

Cell Culture and Lysis:

-

Culture human embryonic kidney (HEK293T) or Madin-Darby canine kidney (MDCK) cells.

-

Transfect cells with plasmids expressing tagged full-length NP or NP mutants with alterations in the 383-391 region. Alternatively, infect cells with influenza A virus.

-

Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease inhibitors.

-

Centrifuge the lysate to pellet cellular debris and collect the supernatant.

-

-

Immunoprecipitation:

-

Pre-clear the lysate by incubating with protein A/G agarose (B213101) or magnetic beads to reduce non-specific binding.

-

Incubate the pre-cleared lysate with an antibody specific to the tag on NP or to NP itself overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

-

Washing and Elution:

-

Pellet the beads by centrifugation and discard the supernatant.

-

Wash the beads several times with wash buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

-

Analysis:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane and perform a Western blot using antibodies against NP and the suspected interacting proteins.

-

In Vitro Transcription and Replication Assay (Minigenome Assay)

This assay is used to assess the functional activity of the vRNP complex. By introducing mutations in the NP(383-391) region, one can determine its importance for viral RNA synthesis.

Methodology:

-

Plasmids:

-

Plasmids expressing the influenza virus polymerase subunits (PB1, PB2, PA) and nucleoprotein (wild-type or mutant).

-

A plasmid containing a reporter gene (e.g., luciferase or GFP) flanked by the non-coding regions of an influenza virus RNA segment, under the control of a polymerase I promoter.

-

-

Transfection and Reporter Gene Assay:

-

Co-transfect HEK293T cells with the polymerase, NP, and reporter plasmids.

-

After 24-48 hours, lyse the cells and measure the reporter gene activity (e.g., luminescence or fluorescence).

-

A decrease in reporter activity for an NP mutant would indicate that the mutated region is important for vRNP function.

-

Reverse Genetics

Reverse genetics allows for the generation of recombinant influenza viruses with specific mutations. This is the gold standard for studying the function of a specific viral protein region in the context of a live virus infection.

Methodology:

-

Plasmid Construction:

-

Generate a set of eight plasmids, each containing the cDNA of one of the influenza virus RNA segments flanked by polymerase I promoter and terminator sequences.

-

Introduce the desired mutation(s) into the NP(383-391) region of the NP-encoding plasmid using site-directed mutagenesis.

-

Plasmids expressing the viral polymerase subunits (PB1, PB2, PA) and NP under the control of a polymerase II promoter are also required.

-

-

Virus Rescue:

-

Co-transfect a co-culture of HEK293T and MDCK cells with the eight Pol I plasmids and the four Pol II expression plasmids.

-

The transfected cells will produce all the necessary viral components to assemble infectious recombinant viruses.

-

Harvest the supernatant containing the rescued virus after 48-72 hours.

-

-

Virus Characterization:

-

Amplify the rescued virus in MDCK cells.

-

Sequence the NP gene to confirm the presence of the intended mutation.

-

Characterize the phenotype of the mutant virus (e.g., growth kinetics, plaque morphology, pathogenicity in animal models).

-

Conclusion

The nucleoprotein NP (383-391) region of influenza A virus, while primarily known for its role as a CTL epitope, is situated within the structurally and functionally critical C-terminal tail loop. This location strongly suggests its involvement in fundamental viral processes such as NP oligomerization, vRNP assembly, and the regulation of the viral polymerase. The modulation of host cell signaling pathways like NF-κB and MAPK by NP further underscores the complex interplay between the virus and its host. While direct experimental evidence for the non-immunological functions of the 383-391 peptide is still emerging, the experimental approaches outlined in this guide provide a robust framework for future investigations. A deeper understanding of this region's role in the viral lifecycle will undoubtedly open new avenues for the design of novel and effective anti-influenza therapies.

References

- 1. Influenza A virus nucleoprotein: a highly conserved multi-functional viral protein as a hot antiviral drug target - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure and sequence analysis of influenza A virus nucleoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. Structure of the influenza virus A H5N1 nucleoprotein: implications for RNA binding, oligomerization, and vaccine design - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The role and assembly mechanism of nucleoprotein in influenza A virus ribonucleoprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. The Extended C-Terminal Region of Influenza C Virus Nucleoprotein Is Important for Nuclear Import and Ribonucleoprotein Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Extended C-Terminal Region of Influenza C Virus Nucleoprotein Is Important for Nuclear Import and Ribonucleoprotein Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Host Cell Factors That Interact with Influenza Virus Ribonucleoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Differential Behaviours and Preferential Bindings of Influenza Nucleoproteins on Importins-α - PMC [pmc.ncbi.nlm.nih.gov]

- 12. bio.libretexts.org [bio.libretexts.org]

- 13. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 15. NF-κB Signaling Differentially Regulates Influenza Virus RNA Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 16. JCI - Hostile takeovers: viral appropriation of the NF-kB pathway [jci.org]

- 17. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 18. journals.asm.org [journals.asm.org]

MHC class I presentation of the CEF8 peptide

An In-Depth Technical Guide to the MHC Class I Presentation of an Immunodominant CEF Peptide

Disclaimer: The term "CEF8 peptide" is not a standardized identifier in publicly available literature. The "CEF pool" is a well-known mixture of immunodominant peptides from Cytomegalovirus, Epstein-Barr virus, and Influenza virus used as a positive control for CD8+ T-cell activation assays. This guide will focus on the most extensively characterized and immunodominant HLA-A*02:01-restricted peptide from this pool: the Influenza A virus Matrix Protein 1 (M1) epitope, amino acid positions 58-66. This peptide is a quintessential component of CEF pools and serves as a model for MHC class I presentation studies.

Introduction

The presentation of viral peptides by Major Histocompatibility Complex (MHC) class I molecules is a cornerstone of the adaptive immune response, enabling the detection and elimination of infected cells by CD8+ cytotoxic T lymphocytes (CTLs). Understanding the precise mechanisms of presentation for immunodominant epitopes is critical for the development of vaccines and T-cell-based immunotherapies. This guide provides a detailed technical overview of the MHC class I presentation of the highly conserved and immunodominant Influenza A M1 protein epitope (58-66), a key component of the CEF peptide pool.

Peptide Characteristics

The Influenza M158-66 peptide is a primary target of the anti-influenza CTL response in individuals expressing the HLA-A*02:01 allele, which is prevalent in approximately half of the human population.[1][2] Its high degree of conservation across influenza strains makes it a valuable subject in vaccine research.[3][4]

| Characteristic | Description |

| Peptide Name | Influenza A Matrix Protein 1 (58-66) |

| Sequence | GILGFVFTL |

| Origin | Influenza A Virus, Matrix Protein 1 (M1)[3] |

| Length | 9 amino acids |

| Primary MHC Restriction | HLA-A02:01[2][4] |

| Degenerate Restriction | Also reported to be presented by HLA-C08 alleles[1][4] |

The Canonical MHC Class I Antigen Presentation Pathway

The presentation of endogenous viral peptides like Influenza M158-66 follows a well-defined intracellular pathway. This process ensures that a representative sample of the cell's internal protein content is continuously displayed on its surface for surveillance by the immune system.

-

Protein Production & Degradation: Following infection, viral proteins, such as the Influenza M1 protein, are synthesized in the cytoplasm of the host cell. As these proteins are processed or turn over, they are targeted for degradation by the proteasome, a multicatalytic protease complex. The proteasome cleaves these proteins into smaller peptide fragments, typically 8-10 amino acids in length.[4]

-

Peptide Transport: The resulting peptides are transported from the cytoplasm into the lumen of the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP).

-

MHC Class I Assembly and Peptide Loading: Within the ER, newly synthesized MHC class I heavy chains associate with β2-microglobulin (β2m). This heterodimer is held in a peptide-receptive state by a collection of chaperones known as the peptide-loading complex (PLC), which includes TAP. Peptides transported into the ER can then bind to the peptide-binding groove of the MHC class I molecule.

-

Complex Stabilization and Transport: The binding of a suitable peptide, such as GILGFVFTL, stabilizes the MHC class I molecule. This stable peptide-MHC (pMHC) complex is then released from the PLC and transported from the ER, through the Golgi apparatus, to the cell surface.

-

T-Cell Recognition: On the cell surface, the pMHC complex is displayed for surveillance by CD8+ T cells. A T cell with a T-Cell Receptor (TCR) that specifically recognizes the unique conformation of the GILGFVFTL-HLA-A*02:01 complex will become activated, leading to the proliferation and differentiation of these T cells into cytotoxic effectors that can kill the infected cell.

Quantitative Data for Influenza M158-66 Presentation

The interaction between the GILGFVFTL peptide and the HLA-A*02:01 molecule is a critical determinant of its immunogenicity. This interaction can be quantified through biophysical and cellular assays.

| Parameter | Value | Method | Significance |

| Thermal Stability (Td) | 64.5°C | Circular Dichroism | Measures the stability of the pMHC complex. A higher Td indicates a more stable complex, which generally correlates with better antigen presentation.[1] |

| CTL Response Frequency (HLA-A2+ donors) | Detected in 100% (8/8) of donors | Intracellular Cytokine Staining | Shows the peptide is immunodominant, consistently eliciting a T-cell response in individuals with the appropriate HLA type after viral exposure.[2] |

| CD107a/IFN-γ Expression (% of CD8+) | 1.2% to >5% | Intracellular Cytokine Staining | Quantifies the functional response (degranulation and cytokine production) of specific CD8+ T cells upon peptide stimulation.[1] |

Key Experimental Protocols

The study of MHC class I presentation relies on a set of robust cellular immunology assays. Below are detailed protocols for three fundamental techniques used to characterize the presentation and recognition of the GILGFVFTL peptide.

T2 Assay for Peptide-MHC Binding Affinity

This assay measures the ability of an exogenous peptide to bind to and stabilize empty MHC class I molecules on the surface of T2 cells. T2 cells are deficient in TAP, meaning they cannot load endogenous peptides onto their HLA-A*02:01 molecules, resulting in unstable, empty molecules that are rapidly internalized.[5][6] Exogenous binding peptides rescue and stabilize these molecules on the surface, which can be quantified by flow cytometry.

Methodology:

-

Cell Preparation: Culture T2 cells (which express HLA-A*02:01 but are TAP-deficient) in appropriate media. Harvest and wash the cells, resuspending them at a concentration of 1 x 106 cells/mL in serum-free media.

-

Peptide Pulsing: Prepare serial dilutions of the GILGFVFTL peptide (e.g., from 100 µM down to 0.1 µM). Include a high-affinity known binder as a positive control and a non-binding peptide or no peptide as a negative control.[5]

-

Incubation: Add 100 µL of the T2 cell suspension to wells of a 96-well plate. Add 100 µL of the peptide dilutions to the respective wells. Incubate overnight (16-18 hours) at 37°C. Some protocols also include human β2-microglobulin to enhance stabilization.

-

Staining: Wash the cells to remove unbound peptide. Stain the cells with a fluorescently-labeled monoclonal antibody specific for HLA-A2 (e.g., clone BB7.2-FITC) for 30 minutes at 4°C.

-

Flow Cytometry: Wash the cells again and acquire data on a flow cytometer.

-

Analysis: Gate on the live cell population and measure the Mean Fluorescence Intensity (MFI) of the HLA-A2 stain. The MFI is directly proportional to the number of stabilized HLA-A2 molecules on the cell surface and thus reflects the binding affinity of the peptide. Plot MFI versus peptide concentration to determine the EC50 (the concentration required for 50% of the maximal stabilizing effect).[7]

ELISpot Assay for Quantifying Antigen-Specific T-Cells

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method used to quantify the frequency of cytokine-secreting cells at the single-cell level. It is often considered a gold standard for measuring T-cell activation.[4]

Methodology:

-

Plate Preparation: Coat a 96-well PVDF membrane plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ). Incubate overnight at 4°C.

-

Cell Preparation: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A2+ donor previously exposed to influenza. Resuspend cells in culture medium.

-

Stimulation: Wash the coated plate and block with media. Add PBMCs to the wells (e.g., 2.5 x 105 cells/well). Add the GILGFVFTL peptide to the experimental wells at an optimal concentration (e.g., 1-10 µg/mL). Use a mitogen (like PHA) as a positive control and media with no peptide as a negative control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator. During this time, activated T cells will secrete IFN-γ, which is captured by the antibody on the membrane immediately surrounding the cell.

-

Detection: Lyse the cells and wash the plate. Add a biotinylated detection antibody against IFN-γ. After incubation and washing, add an enzyme conjugate (e.g., Streptavidin-Alkaline Phosphatase).

-

Development: Wash the plate and add a substrate solution that precipitates and forms a colored spot where the enzyme is located.

-

Analysis: Stop the reaction by washing with water. Once dry, count the spots using an automated ELISpot reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric analysis of single cells, simultaneously identifying the phenotype of responding T cells (e.g., CD8+) and their functional response (cytokine production).

Methodology:

-

Cell Stimulation: Stimulate 1-2 x 106 PBMCs with the GILGFVFTL peptide (e.g., 1-10 µg/mL) in a culture tube or 96-well plate. Include positive (e.g., mitogen) and negative (no peptide) controls.

-

Inhibit Protein Transport: After 1-2 hours of stimulation, add a protein transport inhibitor such as Brefeldin A or Monensin. This traps the newly synthesized cytokines within the cell. Continue incubation for another 4-6 hours.[1]

-

Surface Staining: Harvest the cells and wash them. Stain the cells with fluorescently-labeled antibodies against cell surface markers, such as anti-CD3 and anti-CD8, to identify the T-cell populations of interest.

-

Fix and Permeabilize: Wash the cells, then fix them with a formaldehyde-based fixation buffer. This cross-links the proteins and stabilizes the cell. Following fixation, permeabilize the cell membrane using a saponin-based buffer, which creates pores allowing antibodies to enter the cell.

-

Intracellular Staining: Add fluorescently-labeled antibodies specific for intracellular cytokines (e.g., anti-IFN-γ, anti-TNF-α) diluted in the permeabilization buffer. Incubate for 30 minutes at room temperature, protected from light.

-

Acquisition and Analysis: Wash the cells and resuspend them in FACS buffer. Acquire the data on a multicolor flow cytometer. In the analysis, first gate on lymphocytes, then single cells, then CD3+ T cells, and finally CD8+ T cells. Within the CD8+ population, quantify the percentage of cells that are positive for IFN-γ and/or other cytokines.

Conclusion

The MHC class I presentation of the Influenza M158-66 peptide is a robust and well-documented process, making it an exemplary model for studying antiviral immunity. The high stability of the GILGFVFTL-HLA-A*02:01 complex and its ability to consistently elicit strong CD8+ T-cell responses underscore its immunodominance. A thorough understanding of this pathway and the experimental methods used to probe it are fundamental for researchers and drug development professionals aiming to harness the power of T-cell immunity for therapeutic benefit.

References

- 1. The Immunodominant Influenza A Virus M158–66 Cytotoxic T Lymphocyte Epitope Exhibits Degenerate Class I Major Histocompatibility Complex Restriction in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Influenza A M1 58-66 peptide for T cell and MHC ligand assays [peptides.de]

- 4. FluM1 (58-66) peptide - GILGFVFTL - SB PEPTIDE [sb-peptide.com]

- 5. CD8+ T-Cell Epitope Variations Suggest a Potential Antigen HLA-A2 Binding Deficiency for Spike Protein of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification of peptide sequences that potentially trigger HLA-A2.1-restricted cytotoxic T lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Backbone Modifications of HLA-A2-Restricted Antigens Induce Diverse Binding and T Cell Activation Outcomes - PMC [pmc.ncbi.nlm.nih.gov]

T-Cell Recognition of the Influenza NP(383-391) Epitope: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles underlying the recognition of the influenza A nucleoprotein (NP) epitope spanning amino acids 383-391 (SRYWAIRTR) by cytotoxic T lymphocytes (CTLs). This epitope, when presented by the Human Leukocyte Antigen (HLA) class I molecule HLA-B27, constitutes a significant target for the cellular immune response to influenza A virus infection. This document details the molecular interactions, signaling cascades, and experimental methodologies crucial for research and therapeutic development in this area.

The NP(383-391)-HLA-B27 Complex: A Key Target for T-Cell Immunity

The cornerstone of this immune recognition is the presentation of the viral NP(383-391) peptide by the MHC class I molecule HLA-B27 on the surface of infected cells. The SRYWAIRTR peptide binds with high affinity to the peptide-binding groove of HLA-B*27:05[1][2]. This high-affinity interaction is a prerequisite for the stable presentation of the peptide and subsequent recognition by T-cells. While specific quantitative binding affinity data is limited in publicly available literature, the consistent description of a high-affinity interaction underscores its immunological importance.

Antigen Processing and Presentation

The NP(383-391) epitope is generated from the viral nucleoprotein through intracellular processing. Interestingly, studies have shown that this epitope can be presented via both the conventional TAP-dependent pathway and a TAP-independent pathway[3]. In the conventional pathway, the full-length NP protein is degraded by the proteasome in the cytoplasm. The resulting peptide fragments are then transported into the endoplasmic reticulum (ER) by the Transporter associated with Antigen Processing (TAP), where they are loaded onto newly synthesized HLA-B27 molecules.

However, evidence suggests that the NP(383-391) epitope can also be presented in a TAP-independent manner, particularly when delivered to the trans-Golgi network (TGN)[2]. This alternative pathway may have implications for immune surveillance, especially in the context of viral strategies to evade the conventional antigen presentation machinery.

T-Cell Receptor (TCR) Recognition and Specificity

The specificity of the T-cell response is dictated by the interaction between the T-cell receptor (TCR) on CD8+ T-cells and the NP(383-391)-HLA-B27 complex. This interaction is characterized by a specific molecular footprint, with certain residues of the peptide being critical for TCR contact.

Amino acid substitution studies have revealed that residues at positions P1, P4, P7, and P8 of the SRYWAIRTR peptide are crucial for TCR recognition[4]. Even conservative substitutions at these positions can significantly impact or abolish recognition by specific CTL clones. This highlights the exquisite specificity of the TCR for its cognate peptide-MHC (pMHC) ligand.

Analysis of TCR gene usage in response to the NP(383-391) epitope has shown a biased utilization of certain Vβ gene segments, with some studies indicating a prevalence of TCRs utilizing the Vβ7 gene[5]. However, the TCR repertoire is also diverse, allowing for a robust response to this immunodominant epitope.

Data Presentation

| Parameter | Finding | Reference |

| Peptide Binding to HLA-B27 | High-affinity binding of SRYWAIRTR to HLA-B*27:05. | [1][2] |

| TCR Contact Residues | P1, P4, P7, and P8 of the SRYWAIRTR peptide are critical for TCR recognition. | [4] |

| TCR Vβ Usage | Biased usage of Vβ7 has been observed in some studies. | [5] |

Table 1: Key Molecular Interactions in NP(383-391) Recognition

| Assay | Readout | Typical Result | Reference |

| Chromium-51 Release Assay | Percentage of specific lysis of target cells | Dose-dependent lysis of peptide-pulsed or virus-infected target cells by NP(383-391)-specific CTLs. | [6] |

| IFN-γ ELISPOT | Number of spot-forming cells (SFCs) per million PBMCs | Significant number of IFN-γ secreting cells upon stimulation with the SRYWAIRTR peptide. | [6] |

| Intracellular Cytokine Staining (ICS) | Percentage of IFN-γ+ CD8+ T-cells | Increased percentage of IFN-γ producing CD8+ T-cells after stimulation with the epitope. |

Table 2: Summary of T-Cell Functionality Assays

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the T-cell recognition of the influenza NP(383-391) epitope.

Peptide-MHC Class I Binding Assay

This assay measures the ability of the NP(383-391) peptide to bind to HLA-B27 molecules. A common method involves a competition assay using a known high-affinity, labeled peptide.

Protocol:

-

Preparation of MHC Molecules: Recombinant soluble HLA-B27 molecules are produced and purified.

-

Fluorescent Peptide: A high-affinity fluorescently labeled peptide for HLA-B27 is used as a reference.

-

Competition: A constant concentration of the fluorescent peptide and HLA-B27 is incubated with varying concentrations of the unlabeled NP(383-391) peptide.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Detection: The amount of bound fluorescent peptide is measured using fluorescence polarization. A decrease in polarization indicates displacement by the NP(383-391) peptide.

-

Data Analysis: The concentration of the NP(383-391) peptide that inhibits 50% of the fluorescent peptide binding (IC50) is calculated to determine the relative binding affinity.

Chromium-51 (⁵¹Cr) Release Cytotoxicity Assay

This assay quantifies the ability of NP(383-391)-specific CTLs to lyse target cells presenting the epitope.

Protocol:

-

Target Cell Preparation: HLA-B27 positive target cells (e.g., T2 cells or B-lymphoblastoid cell lines) are labeled with ⁵¹Cr by incubating with Na₂⁵¹CrO₄.

-

Peptide Pulsing: The labeled target cells are washed and then incubated with the SRYWAIRTR peptide at various concentrations to allow for peptide loading onto HLA-B27 molecules.

-

Effector Cell Preparation: NP(383-391)-specific CTLs (effector cells) are prepared and counted.

-

Co-culture: The labeled and peptide-pulsed target cells are co-cultured with the effector cells at different effector-to-target (E:T) ratios in a 96-well plate.

-

Incubation: The plate is incubated for 4-6 hours to allow for CTL-mediated lysis.

-

Supernatant Collection: The plate is centrifuged, and the supernatant, containing released ⁵¹Cr from lysed cells, is collected.

-

Radioactivity Measurement: The amount of ⁵¹Cr in the supernatant is measured using a gamma counter.

-

Calculation of Specific Lysis: The percentage of specific lysis is calculated using the formula: (% Specific Lysis) = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100.

IFN-γ Enzyme-Linked Immunospot (ELISPOT) Assay

This sensitive assay quantifies the frequency of NP(383-391)-specific, IFN-γ-secreting T-cells.

Protocol:

-

Plate Coating: A 96-well PVDF plate is coated with a capture antibody specific for human IFN-γ and incubated overnight.

-

Blocking: The plate is washed and blocked to prevent non-specific binding.

-

Cell Plating: Peripheral blood mononuclear cells (PBMCs) or isolated CD8+ T-cells are added to the wells.

-

Stimulation: The cells are stimulated with the SRYWAIRTR peptide. A negative control (no peptide) and a positive control (e.g., PHA) are included.

-

Incubation: The plate is incubated for 18-24 hours in a CO₂ incubator to allow for cytokine secretion.

-

Detection: The cells are removed, and a biotinylated detection antibody specific for IFN-γ is added, followed by a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).

-

Spot Development: A substrate is added that is converted by the enzyme into an insoluble colored spot at the site of cytokine secretion.

-

Spot Counting: The plate is washed and dried, and the number of spots in each well is counted using an automated ELISPOT reader. Each spot represents a single IFN-γ-secreting cell.

Intracellular Cytokine Staining (ICS) and Flow Cytometry

This technique allows for the identification and quantification of NP(383-391)-specific T-cells based on their production of intracellular cytokines like IFN-γ upon stimulation.

Protocol:

-

Cell Stimulation: PBMCs are stimulated with the SRYWAIRTR peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) for several hours. This inhibitor traps cytokines within the cell.

-

Surface Staining: The cells are washed and stained with fluorescently labeled antibodies against cell surface markers, such as CD3 and CD8, to identify cytotoxic T lymphocytes.

-

Fixation and Permeabilization: The cells are fixed to preserve their structure and then permeabilized to allow antibodies to enter the cell.

-

Intracellular Staining: The permeabilized cells are stained with a fluorescently labeled antibody against IFN-γ.

-

Flow Cytometry Analysis: The cells are analyzed on a flow cytometer. The instrument uses lasers to excite the fluorochromes and detectors to measure the emitted light.

-

Data Analysis: The data is analyzed to determine the percentage of CD8+ T-cells that are positive for IFN-γ, indicating a specific response to the NP(383-391) epitope.

Visualizations: Pathways and Workflows

T-Cell Receptor Signaling Cascade

Upon recognition of the NP(383-391)-HLA-B27 complex, a signaling cascade is initiated within the T-cell, leading to its activation, proliferation, and effector functions.

Experimental Workflow for T-Cell Epitope Characterization

The following diagram illustrates a typical workflow for identifying and characterizing T-cell responses to the NP(383-391) epitope.

Conclusion

The recognition of the influenza NP(383-391) epitope by the cellular immune system represents a well-characterized and immunodominant response, particularly in HLA-B27 positive individuals. Understanding the molecular intricacies of this interaction, from antigen presentation to T-cell activation, is paramount for the development of novel influenza vaccines and immunotherapies. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers and drug development professionals to further investigate and harness this crucial aspect of anti-influenza immunity. Future research focusing on obtaining precise kinetic data for the TCR-pMHC interaction will further refine our understanding and aid in the rational design of T-cell based interventions.

References

- 1. its.caltech.edu [its.caltech.edu]

- 2. Soluble T-Cell Receptors Produced in Human Cells for Targeted Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. immudex.com [immudex.com]

- 4. Identification of T cell receptor recognition residues for a viral peptide presented by HLA B27 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Viral T-cell epitopes - Identification, characterization and clinical application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The production, purification and crystallization of a soluble heterodimeric form of a highly selected T-cell receptor in its unliganded and liganded state - PubMed [pubmed.ncbi.nlm.nih.gov]

Discovery and significance of CEF8 as an immunodominant epitope

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of cellular immunology and vaccine development, the precise identification and characterization of immunodominant epitopes are paramount. These specific fragments of antigens are the primary targets of the adaptive immune response, particularly T lymphocytes, and understanding their role is crucial for designing effective immunotherapies and vaccines. This technical guide focuses on CEF8, a significant and widely utilized immunodominant CD8+ T cell epitope. We will delve into its discovery, its molecular and immunological characteristics, and its broader significance in immunological research.

Discovery and Origin of CEF8

The term "CEF" refers to a pool of well-characterized, immunodominant peptides derived from three common human viruses: Cytomegalovirus (CMV), Epstein-Barr virus (EBV), and Influenza virus. This peptide pool is a staple in immunological laboratories, serving as a robust positive control for assays that measure T cell function, such as the Enzyme-Linked Immunospot (ELISpot) and intracellular cytokine staining (ICS) assays.

Within this essential toolkit, CEF8 stands out as a specific, individual peptide. Its discovery arose from systematic efforts to map the precise regions of viral proteins that are recognized by cytotoxic T lymphocytes (CTLs). CEF8 is an epitope derived from the Influenza A virus nucleoprotein (NP) , a highly conserved internal protein essential for viral replication.

The specific amino acid sequence of CEF8 corresponds to residues 383-391 of the Influenza A NP.

Molecular and Immunological Profile of CEF8

The defining characteristic of an epitope is its ability to be presented by Major Histocompatibility Complex (MHC) molecules and subsequently recognized by a T cell receptor (TCR). CEF8 is a classical MHC Class I-restricted epitope, meaning it is primarily presented to CD8+ cytotoxic T lymphocytes.

Table 1: Core Characteristics of the CEF8 Epitope

| Characteristic | Description |

| Peptide Name | CEF8 |

| Source Protein | Influenza A Virus Nucleoprotein (NP) |

| Amino Acid Position | 383-391 |

| Sequence | SRYWAIRTR[1][2] |

| Length | 9 amino acids |

| MHC Restriction | HLA-B*3501[1][2][3] |

The immunodominance of CEF8 is attributed to several factors, including the high prevalence of the HLA-B3501 allele in the human population, the efficient processing and presentation of this specific peptide from the influenza NP, and the presence of a T cell repertoire capable of recognizing the CEF8-HLA-B3501 complex with high avidity.

Significance in Immunological Research and Drug Development

The well-defined nature of CEF8 makes it an invaluable tool for a variety of research and development applications:

-

Positive Control in T Cell Assays: As a component of the CEF peptide pool, CEF8 contributes to the pool's ability to elicit strong and reproducible IFN-γ responses from peripheral blood mononuclear cells (PBMCs) of a large proportion of the healthy population who have been exposed to influenza virus. This provides a critical quality control for assessing the functionality of T cells in various experimental settings.

-

Immune Monitoring: In clinical trials for vaccines and immunotherapies, particularly those targeting infectious diseases or cancer, monitoring the induction of antigen-specific T cell responses is crucial. The CEF pool, including CEF8, is often used to assess the overall immunocompetence of trial participants and to validate the integrity of the immunological assays being performed.

-

Studies of T Cell Biology: The defined nature of the CEF8 epitope, its restricting HLA allele, and the cognate T cells allows for in-depth studies of T cell activation, differentiation, memory formation, and cytotoxic function.

-

Development of T-Cell Based Diagnostics: The specific interaction between CEF8-HLA-B*3501 and its corresponding TCRs can be leveraged to develop diagnostic tools to quantify influenza-specific T cells.

Experimental Protocols

Detailed methodologies for key experiments involving the CEF8 epitope are provided below. These protocols are intended as a guide and may require optimization based on specific experimental conditions and reagents.

ELISpot Assay for IFN-γ Secretion

The ELISpot assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at the single-cell level.

Workflow Diagram:

Caption: Workflow for IFN-γ ELISpot assay using the CEF8 epitope.

Methodology:

-

Plate Coating: Coat a 96-well PVDF membrane ELISpot plate with a capture antibody specific for human IFN-γ overnight at 4°C.

-

Blocking: Wash the plate with sterile PBS and block with RPMI medium containing 10% fetal bovine serum for at least 30 minutes at room temperature.

-

Cell Plating: Prepare a single-cell suspension of PBMCs and add 2.5 x 10^5 cells per well.

-

Stimulation: Add the CEF8 peptide to the appropriate wells at a final concentration of 1-10 µg/mL. Include a negative control (medium alone or a scrambled peptide) and a positive control (e.g., phytohemagglutinin). The complete CEF peptide pool can also be used as a positive control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a humidified 5% CO2 incubator.

-

Detection:

-

Wash the plate extensively with PBS containing 0.05% Tween-20.

-

Add a biotinylated anti-human IFN-γ detection antibody and incubate for 2 hours at room temperature.

-

Wash the plate and add streptavidin conjugated to an enzyme (e.g., alkaline phosphatase or horseradish peroxidase).

-

Incubate for 1 hour at room temperature.

-

-

Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT for alkaline phosphatase). Stop the reaction by washing with distilled water once spots have developed.

-

Analysis: Allow the plate to dry completely and count the spots using an automated ELISpot reader.

Intracellular Cytokine Staining (ICS) by Flow Cytometry

ICS allows for the multiparametric characterization of T cells that produce specific cytokines in response to an antigen.

Workflow Diagram:

Caption: Workflow for intracellular cytokine staining by flow cytometry.

Methodology:

-

Cell Stimulation:

-

In a 96-well U-bottom plate, add 1 x 10^6 PBMCs per well.

-

Add the CEF8 peptide (1-10 µg/mL) and co-stimulatory antibodies (e.g., anti-CD28 and anti-CD49d).

-

Incubate for 1-2 hours at 37°C.

-

Add a protein transport inhibitor (e.g., Brefeldin A or Monensin) to trap cytokines intracellularly.

-

Incubate for an additional 4-6 hours.

-

-

Surface Staining:

-

Wash the cells with FACS buffer (PBS with 2% FBS).

-

Stain with fluorescently labeled antibodies against surface markers such as CD3 and CD8 for 30 minutes at 4°C.

-

-

Fixation and Permeabilization:

-

Wash the cells.

-

Fix the cells with a fixation buffer (e.g., 2% paraformaldehyde) for 20 minutes at room temperature.

-

Wash and permeabilize the cells with a permeabilization buffer (e.g., saponin-based buffer).

-

-

Intracellular Staining:

-

Stain with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2) for 30 minutes at 4°C.

-

-

Data Acquisition: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

-

Analysis: Analyze the data using flow cytometry software. Gate on the CD3+CD8+ T cell population and then quantify the percentage of cells positive for the cytokine(s) of interest in the stimulated versus unstimulated samples.

Quantitative Data

The response to the CEF8 epitope can vary between individuals, primarily due to differences in HLA type and previous exposure to influenza A virus. The following table summarizes typical quantitative data that can be obtained using the protocols described above.

Table 2: Representative Quantitative Data for CEF8-Specific T Cell Responses

| Assay | Parameter Measured | Typical Range in HLA-B*3501+ Donors |

| IFN-γ ELISpot | Spot-Forming Units (SFU) per 10^6 PBMCs | 50 - 500 |

| ICS (Flow Cytometry) | % of IFN-γ+ cells within the CD8+ T cell population | 0.1% - 2.0% |

Note: These values are illustrative and can be influenced by the donor's immune history, the specific influenza strain exposure, and the assay conditions.

Conclusion